Cas no 1706429-01-7 (3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one)
3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one Chemical and Physical Properties
Names and Identifiers
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- 3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one
- 2H-Pyrrol-2-one, 3,4-dibromo-1,5-dihydro-1-(1-methylethyl)-
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- Inchi: 1S/C7H9Br2NO/c1-4(2)10-3-5(8)6(9)7(10)11/h4H,3H2,1-2H3
- InChI Key: PXODMIXQQGDYLD-UHFFFAOYSA-N
- SMILES: N1(C(C)C)CC(Br)=C(Br)C1=O
3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM507879-1g |
3,4-Dibromo-1-isopropyl-1H-pyrrol-2(5H)-one |
1706429-01-7 | 97% | 1g |
$396 | 2023-01-10 |
3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one
3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one: A Comprehensive Overview
The compound 3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one, identified by the CAS number 1706429-01-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyrrolidone ring with bromine substituents at positions 3 and 4, an isopropyl group at position 1, and a ketone functionality at position 2.
Recent studies have highlighted the importance of pyrrolidone derivatives in various biological systems. The presence of bromine atoms in the molecule introduces electron-withdrawing effects, which can influence the compound's reactivity and bioavailability. The isopropyl group adds steric bulk, potentially affecting the molecule's solubility and permeability across biological membranes.
One of the most promising areas of research involving this compound is its potential role in neuroprotective agents. Preclinical studies have suggested that derivatives of this compound may exhibit neuroprotective effects by modulating specific signaling pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its pharmacological applications, 3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one has been explored for its utility in chemical synthesis as an intermediate for constructing more complex molecules. Its structure serves as a versatile platform for further functionalization, enabling the creation of diverse libraries of compounds for high-throughput screening.
Recent advancements in synthetic methodologies have made it possible to produce this compound with higher yields and greater purity. Techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, making it more efficient and scalable for industrial applications.
The compound's physical properties, including its melting point, boiling point, and solubility characteristics, have been extensively characterized to facilitate its use in various experimental setups. These properties are critical for determining its stability under different conditions and its suitability for use in biological assays.
Moreover, computational studies using molecular docking and quantum mechanics have provided insights into the compound's interactions with target proteins. These studies have revealed that the bromine atoms play a crucial role in stabilizing key interactions with amino acid residues within protein binding pockets.
In summary, 3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. Its unique structure and functional groups make it a versatile molecule with applications ranging from drug discovery to chemical synthesis.
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